Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 6630-70-2
VCID: VC16136137
InChI: InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS No.: 6630-70-2

Cat. No.: VC16136137

Molecular Formula: C13H13ClN2O2

Molecular Weight: 264.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate - 6630-70-2

Specification

CAS No. 6630-70-2
Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
IUPAC Name ethyl 1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3
Standard InChI Key FRWOHDBARSUUKZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H13ClN2O2\text{C}_{14}\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight264.71 g/mol
SolubilityModerate in organic solvents (e.g., DCM, EtOAc)
Boiling PointNot reported (estimated >250°C)
LogP (Partition Coefficient)~2.8 (predicted)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically follows a multi-step protocol involving cyclization and functional group interconversion. A representative pathway, derived from analogous pyrazole syntheses , is outlined below:

  • Formation of the Pyrazole Core:

    • Condensation of hydrazine derivatives with β-diketones or β-ketoesters under basic conditions. For example, reaction of 3-chlorophenylhydrazine with ethyl acetoacetate yields the pyrazole ring .

    • Reaction Conditions: Sodium methoxide in methanol, reflux for 6–12 hours .

  • Esterification:

    • Direct esterification of the carboxylic acid precursor (if present) using ethanol and thionyl chloride (SOCl2\text{SOCl}_2) as a catalyst .

    • Example: Treatment of 1H-pyrazole-4-carboxylic acid with SOCl2\text{SOCl}_2 in ethanol at 0–20°C for 3 hours achieves 80% yield .

  • Functionalization:

    • Introduction of the methyl group via alkylation using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., NaH) .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield
CyclizationNaOMe\text{NaOMe}, MeOH, reflux70–85%
EsterificationSOCl2\text{SOCl}_2, EtOH, 0–20°C80%
MethylationCH3I\text{CH}_3\text{I}, NaH, THF65–75%

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

The position and nature of substituents significantly influence pharmacological properties:

Table 3: Bioactivity Comparison of Pyrazole Derivatives

CompoundKey SubstituentsKiK_i (μM)Application
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylateAmino group at C50.45 Anticancer
Methyl 5-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateMethyl ester, 4-Cl1.2Agrochemicals
Target CompoundEthyl ester, 3-Cl, 5-Me0.21 (predicted)Anti-inflammatory

The ethyl ester group in the target compound enhances metabolic stability compared to methyl esters, while the 3-chlorophenyl substituent improves target selectivity over 4-chloro analogues .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., ester-to-acid conversion for improved solubility) .

  • Combinatorial Chemistry: Utilized in high-throughput synthesis libraries due to modular substituent chemistry .

Agrochemical Uses

Pyrazole derivatives are employed in herbicide and pesticide formulations, leveraging their heterocyclic reactivity.

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